molecular formula C13H8N2O2 B122993 Phenazine-1-carboxylic acid CAS No. 2538-68-3

Phenazine-1-carboxylic acid

Cat. No.: B122993
CAS No.: 2538-68-3
M. Wt: 224.21 g/mol
InChI Key: JGCSKOVQDXEQHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenazine-1-carboxylic acid (PCA) is a broad-spectrum antibiotic produced by bacteria such as Pseudomonas spp. and Streptomycetes . It exhibits potent inhibitory activities against various plant pathogens and has medical antibacterial and antitumor effects . The primary targets of PCA are the microbial cells, specifically the fungal and bacterial pathogens .

Mode of Action

PCA interacts with its targets primarily through its redox properties . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This interaction results in the generation of reactive oxygen species (ROS), which precedes PCA-induced microbe and cancer cell death . Additionally, PCA can cause complete lysis of bacterial cells, with fragmented cytoplasm being released to the surrounding environment .

Biochemical Pathways

PCA affects various biochemical pathways. It is involved in redox processes and various metabolic pathways . It can also cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase ROS levels . Furthermore, PCA serves as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .

Pharmacokinetics

It’s known that pca can cause mitochondrial instability, which can lead to cellular oxidative stress and altered membrane permeability .

Result of Action

The result of PCA’s action is the inhibition of the growth of microbial cells. It has been shown to inhibit the growth of Vibrio anguillarum C312, one of the most serious bacterial pathogens in marine aquaculture . It also has a strong inhibitory effect on all phytopathogenic fungi . Moreover, PCA has been found to effectively inhibit the growth of agricultural pathogens, Acidovorax citrulli NP1 and Phytophthora nicotianae JM1 .

Action Environment

The action of PCA can be influenced by environmental factors. For instance, the external pH can affect the ability of PCA to enter the phloem through diffusion . Furthermore, PCA is produced by bacteria that exist in various environments, including marine and terrestrial environments . This suggests that the action, efficacy, and stability of PCA can be influenced by the specific environmental conditions where these bacteria are found.

Biochemical Analysis

Biochemical Properties

PCA interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It is involved in virulence, competitive fitness, and is an essential component of the bacterial quorum sensing system . The production of PCA is determined by gene clusters phz1 and phz2 in the genome of the producing bacteria .

Cellular Effects

PCA exhibits significant effects on various types of cells and cellular processes. It has been shown to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . PCA also influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression .

Molecular Mechanism

At the molecular level, PCA exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Reactive oxygen species generation has been observed to precede PCA-induced cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PCA change over time. PCA has been observed to cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase reactive oxygen species levels .

Dosage Effects in Animal Models

The effects of PCA vary with different dosages in animal models. For instance, treatment with PCA has shown highly significant protective activities against the development of Vibrio anguillarum C312 on zebrafish .

Metabolic Pathways

PCA is involved in various metabolic pathways. It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . The production of PCA is enhanced after knocking out negative regulators, enhancing the shikimate pathway, and performing fed-batch fermentation .

Transport and Distribution

PCA is transported and distributed within cells and tissues. A study has shown that an amino acid permease, RcAAP1, was involved in the uptake and phloem translocation of L-Val-PCA, a conjugate of PCA .

Subcellular Localization

The subcellular localization of PCA and its effects on activity or function have been studied. Fusion RcAAP1-eGFP proteins, which are involved in the transport of PCA, were observed in the plasma membrane of mesophyll cells and phloem cells .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different phenazine derivatives through enzymatic modifications .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride is commonly used for the reduction of this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups on the phenazine ring.

Major Products: The major products formed from these reactions include 2-hydroxyphenazine, phenazine-1-carboxamide, and 1-hydroxyphenazine .

Comparison with Similar Compounds

Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:

This compound stands out due to its broad spectrum of applications in agriculture, medicine, and industrial processes, making it a valuable compound for scientific research and practical applications.

Properties

IUPAC Name

phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSKOVQDXEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1144-02-1 (hydrochloride salt)
Record name 1-Phenazinecarboxylic acid
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DSSTOX Substance ID

DTXSID30180026
Record name 1-Phenazinecarboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2538-68-3
Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Record name Phenazine-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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